Xylazine hydrochloride
Overview
Description
Xylazine Hydrochloride is an alpha-2 adrenergic receptor agonist with sedative, analgesic, and muscle relaxant properties . It is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . It is not approved for human use, but it is used as an adulterant in heroin and illicit fentanyl .
Synthesis Analysis
The synthesis of Xylazine involves the reaction of 2,6-dimethylphenylisothiocyanate with 3-amino-1-propanol in a polar solvent to form the corresponding thiourea. Concentrated hydrochloric acid is then added to the thiourea and refluxed to form Xylazine .
Molecular Structure Analysis
Xylazine was optimized in the electronic ground state using Density Functional Theory at B3LYP/6–311+G (d, p) level . The stabilization energies and the electronic transitions were achieved with the aid of Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The chemical reactions of Xylazine involve various electro physical and chemical properties. The vibrational pattern of the molecule was characterized by FT-IR and FT-Raman spectra using Scaled Quantum Mechanical Force Field calculations .
Scientific Research Applications
Veterinary Anesthesia
- Scientific Field : Veterinary Medicine
- Application Summary : Xylazine hydrochloride is routinely used as a surgical anesthetic and procedural sedative in veterinary medicine . It is supplied as an injectable solution and sold under multiple brand names .
- Methods of Application : It is administered to animals via injection to induce anesthesia .
- Results or Outcomes : The primary mechanism of action is agonism of alpha-2 adrenergic receptors (α2-ARs) leading to inhibition of presynaptic norepinephrine release . This results in sedation, muscle relaxation, and analgesia .
Research on Harm Reduction
- Scientific Field : Public Health
- Application Summary : Xylazine has emerged as a consistent part of the unregulated drug supply in recent months . Research is being conducted to understand the harms of xylazine, current knowledge deficits, clinical and harm reduction strategies for minimizing harm, and xylazine’s public health and policy context .
- Methods of Application : This involves reviewing pertinent literature, sharing clinical knowledge and protocols, and adding policy and public health context .
- Results or Outcomes : Major harm domains of xylazine—acute poisoning, extended sedation, and wounds, along with anemia and hyperglycemia, have been identified . Current successful practices for xylazine wound care are detailed .
Illicit Drug Supply
- Scientific Field : Public Health
- Application Summary : Xylazine has entered the illicit drug supply in the northeastern United States as an additive to fentanyl . It can be consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection .
- Methods of Application : The drug’s reported duration of effect is longer than that of fentanyl; adulteration of fentanyl with xylazine therefore probably enhances the euphoria and analgesia induced by fentanyl and reduces the frequency of injections .
- Results or Outcomes : People who use xylazine may develop physiological dependence, have symptoms consistent with a xylazine-related substance use disorder, and have severe withdrawal symptoms (e.g., irritability, anxiety, and dysphoria) after abrupt discontinuation .
Combination with Ketamine
- Scientific Field : Veterinary Medicine
- Application Summary : Xylazine hydrochloride is often used in combination with ketamine in veterinary anesthesia .
- Methods of Application : The combination is administered via injection to induce anesthesia .
- Results or Outcomes : The combination of these two drugs provides both sedation (from the xylazine) and analgesia (from the ketamine), allowing for safer and more controlled anesthesia in animals .
Emetic in Cats
- Scientific Field : Veterinary Medicine
- Application Summary : Veterinarians use xylazine as an emetic, especially in cats .
- Methods of Application : It is administered via injection to induce vomiting in cats that have ingested harmful substances .
- Results or Outcomes : The drug induces vomiting, helping to expel the harmful substance from the cat’s body .
Treatment of Tetanus
- Scientific Field : Veterinary Medicine
- Application Summary : Xylazine is frequently used in the treatment of tetanus .
- Methods of Application : It is administered via injection to relax the muscles and alleviate the symptoms of tetanus .
- Results or Outcomes : The drug provides muscle relaxation and analgesia, helping to manage the symptoms of tetanus .
Combination with Other Drugs
- Scientific Field : Public Health
- Application Summary : Xylazine is often used in combination with other drugs such as fentanyl, and has entered the illicit drug supply in the northeastern United States .
- Methods of Application : It can be consumed orally or by smoking, snorting, or intramuscular, subcutaneous, or intravenous injection .
- Results or Outcomes : The drug’s reported duration of effect is longer than that of fentanyl; adulteration of fentanyl with xylazine probably enhances the euphoria and analgesia induced by fentanyl and reduces the frequency of injections .
Antihypertensive Agent
- Scientific Field : Medical Research
- Application Summary : Xylazine was initially studied for use in humans as an antihypertensive agent .
- Methods of Application : This involved administering the drug to patients and monitoring their blood pressure .
- Results or Outcomes : Development for human use was discontinued because of adverse effects .
Sedative in Goats
- Scientific Field : Veterinary Medicine
- Application Summary : Xylazine hydrochloride is used as a sedative in goats as it is safe, active and a cheap drug .
- Methods of Application : It is administered via injection to induce sedation .
- Results or Outcomes : It exhibits muscle relaxant and analgesic properties .
Future Directions
Addressing the harms of Xylazine requires interdisciplinary participation, investment in community-based harm reduction strategies, and improved drug supply surveillance . The relatively unique context of Xylazine demands buy-in from public health professionals, harm reduction professionals, clinicians, basic science researchers, policymakers, and more .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S.ClH/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12;/h3,5-6H,4,7-8H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEFBJRXKKSABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7361-61-7 (Parent) | |
Record name | Xylazine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6040248 | |
Record name | Xylazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xylazine hydrochloride | |
CAS RN |
23076-35-9 | |
Record name | Xylazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23076-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylazine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023076359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydro-2-(2,6-xylidino)-4H-1,3-thiazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGC3S0882S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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